Cyclopropene, 1,2-dibromo-3,3-difluoro-
Description
Significance of Strained Ring Systems in Modern Organic Synthesis
Strained ring systems, such as cyclopropanes and cyclopropenes, are characterized by bond angles that deviate significantly from the ideal values, leading to a substantial amount of stored energy. wikipedia.orgyoutube.com This inherent ring strain is not a molecular flaw but rather a powerful tool for synthetic chemists. wikipedia.org The release of this strain can be a strong thermodynamic driving force for a variety of chemical transformations. dtic.mil
Molecules with high ring strain include three- and four-membered rings like cyclopropanes, cyclopropenes, epoxides, and aziridines. wikipedia.org The bond angles in these rings are much smaller than the optimal 109.5° for sp³-hybridized carbon atoms or 120° for sp²-hybridized carbons. wikipedia.org This deviation leads to increased energy and, consequently, heightened reactivity. youtube.compearson.com For instance, the high strain in cyclopropane (B1198618) makes it more reactive and this property can be harnessed in various chemical reactions. youtube.com
The energy stored in these strained rings can be released in ring-opening reactions, which are often thermodynamically favorable and can proceed under mild conditions. This reactivity has been exploited in a wide range of synthetic applications, including the synthesis of complex natural products and pharmaceuticals. The predictable manner in which many strained rings react allows for a high degree of control over the stereochemistry of the products.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
Overview of Fluorine's Unique Electronic and Steric Influence on Small Cyclic Hydrocarbons
From an electronic standpoint, fluorine's strong electron-withdrawing inductive effect can significantly influence the reactivity of a molecule. nih.gov Despite its electron-withdrawing nature, fluorine can also act as an electron donor through resonance, a phenomenon known as a positive mesomeric effect. nih.gov In the case of carbocations adjacent to a fluorine atom, the lone pairs on fluorine can stabilize the positive charge through resonance, an effect that can be more significant than its inductive withdrawal. rsc.org
Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows for the replacement of hydrogen with fluorine without introducing significant steric bulk. nih.gov However, the presence of multiple fluorine atoms, as in a difluoromethyl or trifluoromethyl group, can create a sterically demanding environment. The gauche effect, where a gauche conformation is preferred over an anti conformation in certain fluorinated systems, is another important stereoelectronic effect that can dictate the preferred three-dimensional structure of a molecule. nih.gov In fluorinated cyclopropanes, geminal fluorine atoms (attached to the same carbon) can provide additional stability through anomeric-like interactions. beilstein-journals.orgbeilstein-journals.org
| Property | Value/Description | Impact on Small Cyclic Hydrocarbons |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | Creates highly polar C-F bonds, influencing molecular polarity and reactivity. nih.gov |
| Van der Waals Radius | 1.47 Å | Allows for isosteric replacement of hydrogen in many cases, with minimal steric perturbation. nih.gov |
| C-F Bond Energy | ~116 kcal/mol | Contributes to the thermal and metabolic stability of fluorinated compounds. |
| Electronic Effects | Strong -I (inductive), weak +M (mesomeric) | Modulates electron density and reactivity of the cyclic system. nih.gov |
Position of Cyclopropene (B1174273), 1,2-dibromo-3,3-difluoro- within the Context of Fluorinated and Brominated Cyclopropenes
Cyclopropene, 1,2-dibromo-3,3-difluoro- is a highly functionalized member of the halogenated cyclopropene family. Its structure combines the features of a strained double bond within a three-membered ring, two bromine atoms attached to the double bond, and a geminal difluoro group at the saturated carbon. This unique combination of functional groups suggests a rich and complex reactivity profile.
The synthesis of 1,2-dibromo-3,3-difluorocyclopropene has been reported with a 51% yield. researchgate.net The proposed mechanism for its formation involves the generation of aromatic trihalocyclopropenium cations, highlighting the electronic influence of the halogen substituents in stabilizing reactive intermediates. researchgate.net
The presence of both bromine and fluorine atoms on the cyclopropene ring makes this compound a versatile synthetic intermediate. The carbon-bromine bonds are susceptible to cleavage and can participate in a variety of reactions, including organometallic cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The gem-difluoro group, as discussed earlier, significantly impacts the electronic nature and stability of the ring.
Furthermore, the strained double bond of the cyclopropene core is expected to be highly reactive in cycloaddition reactions. The electronic nature of the substituents will play a crucial role in determining the regioselectivity and stereoselectivity of these reactions. The chemistry of gem-difluorocyclopropenes, in general, has been explored in [3+2] cycloaddition reactions, suggesting a potential avenue for the reactivity of the title compound. researchgate.netnih.gov
In the broader context of fluorinated and brominated cyclopropenes, Cyclopropene, 1,2-dibromo-3,3-difluoro- stands out due to its polyhalogenated nature. While the chemistry of monofluorinated, difluorinated, and various brominated cyclopropenes has been investigated, the interplay of four halogen atoms on such a small and strained ring system is a subject of considerable interest. researchgate.netnih.govrsc.org Its reactivity is likely to be a blend of the characteristics of both brominated and fluorinated analogs, with the potential for unique reactivity patterns arising from the synergistic or antagonistic effects of the different halogens.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6262-46-0 |
|---|---|
Molecular Formula |
C3Br2F2 |
Molecular Weight |
233.84 g/mol |
IUPAC Name |
1,2-dibromo-3,3-difluorocyclopropene |
InChI |
InChI=1S/C3Br2F2/c4-1-2(5)3(1,6)7 |
InChI Key |
VZWNZKGHOZTUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C1(F)F)Br)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Cyclopropene, 1,2 Dibromo 3,3 Difluoro
Electrophilic and Nucleophilic Reactivity
The electronic nature of Cyclopropene (B1174273), 1,2-dibromo-3,3-difluoro- dictates its behavior towards electrophiles and nucleophiles. The double bond is electron-deficient due to the inductive effects of the bromine and fluorine atoms, making it a poor candidate for conventional electrophilic addition but an excellent substrate for nucleophilic attack.
Electrophilic addition reactions typically involve the attack of an electrophile on an electron-rich double bond. In the case of Cyclopropene, 1,2-dibromo-3,3-difluoro-, the double bond is significantly deactivated by the four electron-withdrawing halogen atoms. This deactivation makes the π-electrons less available for attack by electrophiles. Consequently, this compound is generally unreactive towards common electrophiles under standard conditions. While specific studies on the electrophilic addition to 1,2-dibromo-3,3-difluorocyclopropene are not extensively documented, the reactivity of similarly halogenated and electron-deficient alkenes suggests a high activation barrier for such reactions. The cyclopropanation of electron-deficient olefins, for instance, often requires specialized catalysts or conditions due to the reduced nucleophilicity of the double bond. acs.org
The electron-deficient nature of the double bond in Cyclopropene, 1,2-dibromo-3,3-difluoro- makes it a prime target for nucleophilic attack. These reactions can proceed via two main pathways: nucleophilic substitution at the vinylic carbons or attack at a carbon atom of the cyclopropane (B1198618) ring, leading to ring-opening. The high ring strain of over 100 kJ mol⁻¹ in cyclopropanes provides a strong thermodynamic driving force for ring-opening reactions. nih.gov
Organolithium reagents are potent nucleophiles and strong bases. Their reactions with halogenated cyclopropenes can be complex, potentially leading to substitution, elimination, or ring-opening products. While specific data for 1,2-dibromo-3,3-difluoro-cyclopropene is limited, studies on similar gem-difluorocyclopropanes provide insight into potential reaction pathways. For instance, treatment of gem-difluorocyclopropylstannanes with methyllithium (B1224462) leads to ring-opening to afford β-fluoroallylic alcohols after quenching. lboro.ac.uk Organolithium reagents can attack the carbon-bromine bond, leading to a lithium-halogen exchange, or they can directly attack a carbon of the cyclopropene ring. Given the strength of organolithium reagents as nucleophiles, a plausible mechanism involves the attack at one of the vinylic carbons, followed by the elimination of a bromide ion. Alternatively, attack at the C3 carbon could induce ring-opening. The high reactivity of organolithium reagents with water to form the corresponding hydrocarbon underscores their basicity and nucleophilicity. researchgate.net
Amines and thiols are effective nucleophiles that can react with electron-deficient cyclopropenes. Studies on the analogous 1,2-dichloro-3,3-difluorocyclopropene have shown that it undergoes nucleophilic substitution with potassium thiocyanate. This suggests that the dibromo derivative would react similarly with thiols, likely through an addition-elimination mechanism at the double bond.
Ring-opening reactions of other difluorocyclopropane derivatives with amines have also been documented. nih.gov For instance, the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with metal amides leads to ring opening. researchgate.net Thiols are known to participate in "thiol-chromene" click reactions, which involve the ring opening of a pyran ring initiated by the thiol. acs.org In the context of 1,2-dibromo-3,3-difluoro-cyclopropene, the high ring strain and the presence of good leaving groups (bromide ions) would favor ring-opening pathways upon nucleophilic attack by amines or thiols. The reaction of 3,3-bis(trifluoromethyl)-5-alkoxy-1,2-dithiolanes with butyllithium (B86547) proceeds via a thiophilic attack leading to a ring-opened product. colab.ws
Table 1: Plausible Reactions with Amines and Thiols
| Nucleophile | Expected Reaction Type | Potential Product(s) |
| Primary Amine (R-NH₂) | Nucleophilic Substitution/Ring-Opening | Substituted aminocyclopropene or ring-opened product |
| Secondary Amine (R₂NH) | Nucleophilic Substitution/Ring-Opening | Substituted aminocyclopropene or ring-opened product |
| Thiol (R-SH) | Nucleophilic Substitution/Ring-Opening | Substituted thiocyclopropene or ring-opened product |
This table is based on the expected reactivity by analogy with similar compounds.
Nucleophilic Attack and Ring-Opening Reactions
Rearrangement Pathways
The significant strain energy of the cyclopropene ring makes 1,2-dibromo-3,3-difluoro-cyclopropene susceptible to various rearrangement reactions, which can be initiated by thermal or photochemical means.
The high degree of ring strain in difluorocyclopropanes contributes to their kinetic reactivity and can lower the temperature required for rearrangements. nih.gov A key piece of evidence for the facile rearrangement of 1,2-dibromo-3,3-difluoro-cyclopropene is the report of an "aberrant rearrangement" in its reaction with anthracene. acs.orgresearchgate.netacs.org While the specific details of this rearrangement are not fully elucidated in the available literature, it points to the compound's propensity to undergo skeletal reorganization.
Thermal rearrangements of other gem-difluorocyclopropanes often proceed through a homolytic cleavage of the C-C bond opposite to the CF₂ group, leading to a diradical intermediate that can then recyclize. nih.gov The presence of geminal fluorine substituents has been found to lower the activation energies for such rearrangements. nih.gov Photochemical rearrangements of cyclopropenes are also well-documented, often proceeding through different mechanisms than their thermal counterparts. researchgate.net Given the strained and electronically distorted nature of 1,2-dibromo-3,3-difluoro-cyclopropene, it is a likely candidate for various strain-initiated rearrangement pathways, leading to the formation of more stable acyclic or larger ring systems.
Thermal Isomerizations and Stereomutations
The thermal behavior of gem-difluorocyclopropane derivatives, analogous to 1,2-dibromo-3,3-difluorocyclopropene, is characterized by rearrangements that seek to relieve ring strain. These transformations often proceed through diradical intermediates. nih.gov For instance, the thermal isomerization of compounds like trans-1,2-dichloro-3,3-difluorocyclopropane leads to ring-opened products. nih.gov A key process observed in substituted gem-difluorocyclopropanes is cis-trans epimerization, which is believed to occur via the cleavage of the C-C bond opposite the difluorinated carbon, forming a 2,2-difluorotrimethylene diradical intermediate. nih.gov The subsequent rotation and ring-closure of this intermediate result in the stereoisomer.
The activation energy for such rearrangements is influenced by substituents on the ring. For example, in the case of alkenyl-substituted gem-difluorocyclopropanes, the activation energy for rearrangement is significantly lower than for the non-fluorinated parent hydrocarbon system. beilstein-journals.org The rearrangement products are typically the result of the cleavage of the C1-C3 bond (the bond opposite the CF₂ group), followed by the recyclization of the diradical intermediate. beilstein-journals.org
| Compound Type | Observed Transformation | Proposed Intermediate | Key Observation |
|---|---|---|---|
| cis/trans-1,1-difluoro-2,3-dimethylcyclopropane | cis-trans-Epimerization | 2,2-Difluorotrimethylene diradical | Reaction proceeds via cleavage of the C2-C3 bond. nih.gov |
| 2,2-difluoro-1-vinylcyclopropane | nih.govrsc.org-Rearrangement | Diradical intermediate | Activation energy is 9.4 kcal/mol lower than the non-fluorinated analogue. beilstein-journals.org |
Formation of Stable Carbocations and Intermediates
The reactions of fluorinated cyclopropanes often involve the formation of carbocationic intermediates, whose stability is significantly influenced by the gem-difluoro group. While fluorine is highly electronegative, the gem-difluorine moiety can play a role in stabilizing cations, which in turn dictates reaction pathways. rsc.org
In electrochemical transformations of aryl-substituted cyclopropanes, anode oxidation leads to the formation of an arylcyclopropane radical cation. researchgate.netnih.govnih.govscispace.com This intermediate is key, as it weakens the adjacent C-C bond of the cyclopropane ring. scispace.com Subsequent cleavage of this bond can generate a benzyl (B1604629) radical, which can be further oxidized at the anode to a more stable benzyl carbonium ion. nih.govscispace.com The formation of these intermediates has been demonstrated through mechanistic studies, and they are crucial for the observed 1,3-difunctionalization of the original cyclopropane structure. researchgate.netnih.gov
However, the electron-withdrawing nature of the gem-difluoro group can also have a destabilizing effect on an adjacent carbocation. rsc.org This electronic effect can lead to lower reaction yields for substrates that contain other electron-withdrawing groups, as the formation of the necessary carbocation intermediate is less favorable. rsc.org In some cycloaddition reactions involving nitrones, the formation of zwitterionic intermediates has also been proposed as a key step in the reaction mechanism. mdpi.com
Ring-Opening Functionalization of Fluorinated Cyclopropenes
The high ring strain and unique electronic properties of gem-difluorocyclopropenes make them valuable precursors for a variety of functionalized molecules through ring-opening reactions. beilstein-journals.org The regioselectivity of these transformations is a critical aspect, often controlled by the specific reagents and reaction conditions employed.
Regioselective C-C Bond Cleavage
The regioselectivity of C-C bond cleavage in gem-difluorocyclopropanes is heavily influenced by the electronic effects of the fluorine atoms. beilstein-journals.org The presence of the CF₂ group weakens the bond opposite to it, making it the most likely site for initial cleavage in many reaction mechanisms. beilstein-journals.org
Cleavage of the Distal C1-C3 Bond
In the majority of ring-opening reactions involving gem-difluorocyclopropanes, the cleavage of the distal C-C bond—the bond opposite the CF₂ group—is the predominant pathway. beilstein-journals.org This preference is attributed to the strain induced by the fluorine substituents. For example, under radical conditions, the attack of a bromine radical on a difluoro(methylene)cyclopropane leads to the selective opening of the distal bond of the difluorocyclopropane ring. cas.cn Similarly, thermal rearrangements of vinyl-substituted gem-difluorocyclopropanes proceed through the breaking of the C-C bond opposite the CF₂ moiety. beilstein-journals.org This inherent reactivity makes these compounds useful for targeted synthesis, allowing for the predictable formation of functionalized products.
Oxidative Ring-Opening Processes
Oxidative conditions provide a powerful means to initiate the ring-opening of fluorinated cyclopropanes, leading to 1,3-difunctionalized products. This can be achieved through both chemical and electrochemical methods.
Single-electron oxidants such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K₂S₂O₈) have been shown to effect the facile ring-opening of simple gem-difluorocyclopropanes. rsc.orgresearchgate.net These reactions, when carried out in the presence of nucleophiles like KBr, can afford 1,3-dibromo-2,2-difluoropropanes in good yields. researchgate.net By changing the reaction conditions and nucleophiles, other functionalities, such as hydroxy or acetamido groups, can be incorporated regiospecifically. rsc.orgresearchgate.net Another versatile method involves the use of aryl iodide catalysts in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) to achieve a general 1,3-oxidation of cyclopropanes. nih.gov
Electrochemical methods offer an alternative, catalyst-free, and external-oxidant-free approach. researchgate.netnih.gov The anodic oxidation of arylcyclopropanes initiates a C-C bond cleavage that, depending on the nucleophiles present, can lead to 1,3-difluorination, 1,3-oxyfluorination, or 1,3-dioxygenation products with high chemo- and regioselectivity. nih.govnih.gov
| Method | Oxidant/System | Typical Product | Reference |
|---|---|---|---|
| Chemical | CAN or K₂S₂O₈ / KBr | 1,3-dibromo-2,2-difluoropropanes | researchgate.net |
| Chemical | Aryl Iodide / mCPBA / HF-Pyridine | 1,3-difluorinated products | nih.gov |
| Electrochemical | Anodic Oxidation / Et₃N·3HF | 1,3-difluorinated products | nih.gov |
| Electrochemical | Anodic Oxidation / H₂O | 1,3-oxyfluorination products | nih.gov |
Light-Promoted Ring-Opening Reactions
Visible light-induced photoredox catalysis has recently emerged as a mild and efficient method for promoting the ring-opening of three-membered rings, including gem-difluorocyclopropanes. rsc.orgrsc.org These methods provide an alternative to traditional thermal or acid-catalyzed pathways. rsc.org
Visible-light-promoted reactions can achieve various transformations. For instance, a fluoroallylation of aryl gem-difluorocyclopropanes has been developed, which proceeds via a single-electron oxidation of the cyclopropane as the critical step. researchgate.net This process allows for the construction of molecules containing a trifluoromethyl (CF₃) group. rsc.org The regioselectivity of fluorine incorporation in these reactions is rationalized by the cation-stabilizing property of the gem-difluorine substituents and the thermodynamic stability gained from forming a CF₃ group. rsc.org Other light-promoted reactions include the synthesis of α-difluoromethylene ethers, where the key mechanistic step involves the hyperconjugative interaction of the cyclopropane with a photo-oxidized aromatic ring, inducing the ring-opening. rsc.org These photochemical strategies offer high chemo- and regioselectivity in accessing a variety of functionalized products under mild conditions. rsc.org
Transition Metal-Catalyzed Ring-Opening Transformations
The high ring strain of the cyclopropene core, further intensified by the geminal difluoro group, makes ring-opening reactions a thermodynamically favorable process. Transition metals can catalyze these transformations, often proceeding through pathways involving the cleavage of carbon-fluorine (C-F) bonds. These reactions transform the compact three-membered ring into valuable linear structures. rsc.org
Single C-F Bond Cleavage Reactions
Transition metal-catalyzed ring-opening reactions involving a single C-F bond cleavage are a predominant pathway for gem-difluorocyclopropanes, providing access to monofluoroalkene products. rsc.org In this process, a transition metal catalyst, such as palladium or rhodium, facilitates the cleavage of one C-F bond and a vicinal C-C bond of the cyclopropane ring. This typically generates a fluoroallylic metal intermediate. Subsequent cross-coupling or functionalization of this intermediate leads to the formation of diverse monofluoroalkenes. rsc.org For instance, rhodium-catalyzed carbofluorination of alkenes has been achieved using gem-difluorocyclopropanes as allyl surrogates, where a C-F bond is cleaved and reformed in the process. rsc.org Similarly, palladium-catalyzed hydrodefluorination can yield terminal fluoroalkenes with high regioselectivity. rsc.org
Double C-F Bond Cleavage Reactions
While less common, transformations involving the cleavage of both C-F bonds have been developed, offering unique synthetic pathways. rsc.org These reactions typically require specific catalytic systems capable of facilitating the sequential or concerted cleavage of two C-F bonds. For example, a palladium-catalyzed two-fold defluorinative functionalization of gem-difluorocyclopropanes with ketones has been reported. rsc.org In this transformation, enolates act as nucleophiles, leading to the formation of novel cyclic structures. rsc.org Copper-catalyzed reactions have also been shown to achieve double C-F bond cleavage with two different nucleophiles, such as alkynes and alcohols, to produce highly substituted alkyl vinyl ethers. rsc.org
Cycloaddition Chemistry
The strained double bond of the difluorocyclopropene ring is a highly reactive participant in cycloaddition reactions, acting as a potent dipolarophile or dienophile. These reactions leverage the strain release as a driving force to construct more complex polycyclic systems.
Diels-Alder Reactions for Trapping Highly Strained Cyclopropenes
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can involve cyclopropenes as dienophiles. wikipedia.orgmasterorganicchemistry.com In the context of highly reactive species, monosubstituted 3,3-difluorocyclopropenes have been shown to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with s-tetrazines. This sequence, followed by cycloreversion, leads to complex heterocyclic products. nih.gov The electron-withdrawing nature of the fluorine and bromine atoms on the Cyclopropene, 1,2-dibromo-3,3-difluoro- framework makes it an excellent candidate for reactions with electron-rich dienes. libretexts.orgkhanacademy.org The reaction proceeds in a concerted [4+2] fashion, where the stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. libretexts.org
[3+2]-Cycloadditions with Carbonyls and Alkenes
[3+2]-cycloaddition reactions provide a powerful method for constructing five-membered rings. nih.govwikipedia.org Gem-difluorocyclopropenes have demonstrated notable reactivity as dipolarophiles in such transformations. nih.gov Specifically, their reaction with azomethine ylides, generated from various secondary amines and aldehydes, affords fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.govresearchgate.net These reactions proceed with high diastereoselectivity. researchgate.net
Furthermore, related gem-difluorocyclopropane diesters can function as donor-acceptor cyclopropanes in Lewis acid-catalyzed [3+2]-cycloadditions with aldehydes and ketones. rsc.org This reaction represents a novel activation mode where the gem-difluoro group acts as an unconventional donor, facilitating the formation of densely functionalized gem-difluorotetrahydrofuran skeletons. rsc.org The mechanism involves an SN2-type attack of the carbonyl oxygen on the cyclopropane ring, leading to C-C bond cleavage. rsc.org
Table 1: Examples of [3+2]-Cycloaddition Reactions with gem-Difluorocyclopropene Analogs
| 1,3-Dipole/Partner | Catalyst/Conditions | Product Type | Yield | Diastereomeric Ratio (d.r.) | Ref |
| Azomethine Ylide (from Isopropyl prolinate) | Neat, 80°C | 3-azabicyclo[3.1.0]hexane | 76% | --- | researchgate.net |
| Azomethine Ylide (from Ethyl prolinate) | Neat, 80°C | 3-azabicyclo[3.1.0]hexane | 82% | --- | researchgate.net |
| N-cyclopropyl-4-methoxy-2,6-dimethylaniline | [Ir(dtbbpy)(ppy)₂]PF₆, blue LED | Bicyclo[3.1.0]hexane | 76% | 1.1:1 | researchgate.net |
| Aromatic Aldehydes | AlCl₃ (20 mol%), DCM, rt | gem-difluorotetrahydrofuran | 65-75% | --- | rsc.org |
Strain-Release Doyle-Kirmse Reactions
The Doyle-Kirmse reaction is a powerful transformation that involves the reaction of a metal carbene with an allyl sulfide (B99878), leading to a rsc.orgresearchgate.net-sigmatropic rearrangement. wikipedia.org A strain-release variant of this reaction has been developed using difluorocyclopropenyl methyl sulfane derivatives. rsc.orgresearchgate.net This approach provides highly diastereoselective access to functionalized difluoro(methylene)cyclopropanes (F2MCPs). rsc.org
The reaction is initiated by the addition of a copper- or rhodium-carbene to the sulfur atom of the difluorocyclopropenyl sulfide. rsc.orgrsc.org This forms a sulfonium (B1226848) ylide intermediate. The significant strain energy of the cyclopropene ring facilitates a subsequent rsc.orgresearchgate.net-sigmatropic rearrangement, which occurs with high diastereocontrol due to the rigid conformation of the ring system. researchgate.net This process efficiently creates a new carbon-carbon bond and a homoallylic sulfide containing two adjacent stereocenters. researchgate.net The resulting difluoro(methylene)cyclopropane products are valuable building blocks for further synthetic transformations. rsc.org
Table 2: Key Features of the Strain-Release Doyle-Kirmse Reaction
| Feature | Description | Reference |
| Reactants | Diazo compounds and difluorocyclopropenyl methyl sulfane/selane derivatives. | rsc.orgresearchgate.net |
| Catalyst | Inexpensive copper catalysts or Rh(II) catalysts. | rsc.orgrsc.org |
| Key Intermediate | Sulfonium ylide. | researchgate.net |
| Core Mechanism | Strain-release rsc.orgresearchgate.net-sigmatropic rearrangement. | researchgate.net |
| Product | Highly functionalized difluoro(methylene)cyclopropanes (F2MCPs). | rsc.org |
| Selectivity | High diastereoselectivity due to the conformational rigidity of the cyclopropene. | researchgate.net |
Hydrolysis of Difluorocyclopropenes
gem-Difluorocyclopropenes are a class of compounds characterized by a three-membered ring containing a double bond and two fluorine atoms attached to the same saturated carbon. These compounds are notable for their susceptibility to hydrolysis, a reaction that can lead to the formation of cyclopropenones and derivatives of acrylic acid. nuph.edu.ua The presence of the fluorine atoms significantly influences the reactivity of the cyclopropene ring.
The hydrolysis of gem-difluorocyclopropenes is widely understood to proceed through a mechanism involving the formation of a cyclopropenyl cation intermediate. nuph.edu.uanuph.edu.uaresearchgate.net This cation is a highly stabilized, aromatic species due to its 2π electron system, which is a key driving force for the reaction. nuph.edu.ua
The proposed mechanistic pathway begins with the nucleophilic attack of a water molecule on the cyclopropene ring. This initial step leads to the elimination of fluoride (B91410) ions and the formation of the transient cyclopropenyl cation. nuph.edu.ua The subsequent reaction of this cation with water yields cyclopropenones as the primary hydrolysis products. nuph.edu.ua However, under conditions that favor ring opening, further transformation to acrylic acid derivatives can occur. nuph.edu.ua
For Cyclopropene, 1,2-dibromo-3,3-difluoro-, the hydrolysis mechanism would follow a similar pathway. The bromine atoms at the 1 and 2 positions would be expected to influence the stability of the intermediate cyclopropenyl cation through their electronic effects.
The rate and selectivity of the hydrolysis of gem-difluorocyclopropenes are highly dependent on the nature of the substituents on the cyclopropene ring and the specific reaction conditions employed. nuph.edu.uaresearchgate.net
Substituent Effects:
Research on monosubstituted gem-difluorocyclopropenes has demonstrated that the electronic properties of the substituents play a critical role. nuph.edu.ua
Aromatic Substituents: Aromatic groups attached to the cyclopropene ring have been shown to accelerate the hydrolysis process. This is attributed to the resonance stabilization of the cyclopropenyl cation intermediate. nuph.edu.uanuph.edu.uaresearchgate.net
Electron-Donating Groups: When electron-donating groups (e.g., methoxy, alkyl) are present on an aromatic substituent, they further enhance the reaction rate. These groups delocalize the positive charge of the cyclopropenyl cation, lowering the activation energy for hydrolysis and allowing the reaction to proceed under milder conditions. nuph.edu.ua
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on an aromatic substituent destabilize the cyclopropenyl cation. This increases the activation energy, slowing down the hydrolysis and necessitating more forcing conditions to achieve significant conversion. nuph.edu.ua
Alkyl Substituents: gem-Difluorocyclopropenes with alkyl substituents, which lack the conjugative stabilization of aromatic rings, generally require more rigorous conditions for effective hydrolysis, such as higher temperatures or increased water content. nuph.edu.ua
In the case of Cyclopropene, 1,2-dibromo-3,3-difluoro- , the two bromine atoms are expected to exert a strong electron-withdrawing inductive effect, which would likely destabilize the cyclopropenyl cation intermediate and thus slow down the rate of hydrolysis compared to alkyl- or aryl-substituted analogs.
Reaction Conditions:
The conditions under which the hydrolysis is carried out also have a significant impact on the outcome of the reaction. nuph.edu.uaresearchgate.net Factors such as solvent composition and temperature can influence both the rate of conversion and the selectivity towards either cyclopropenone or acrylic acid derivative formation. nuph.edu.uanuph.edu.ua For instance, even slight exposure to atmospheric moisture can initiate the hydrolysis of highly reactive derivatives. nuph.edu.uaresearchgate.net
The table below summarizes the general influence of substituents on the hydrolysis of gem-difluorocyclopropenes, based on findings from related compounds. nuph.edu.ua
| Substituent Type at C1/C2 | Expected Effect on Hydrolysis Rate | Rationale |
| Aromatic (with electron-donating groups) | Accelerates | Resonance stabilization of the cyclopropenyl cation, further enhanced by electron donation. |
| Aromatic (with electron-withdrawing groups) | Decelerates | Resonance stabilization is counteracted by the inductive withdrawal of electron density, destabilizing the cation. |
| Alkyl | Slower than aromatic | Lacks resonance stabilization for the cation intermediate. |
| Bromo (as in the title compound) | Expected to decelerate | Strong electron-withdrawing inductive effect, leading to destabilization of the cyclopropenyl cation. |
Theoretical and Computational Investigations of Cyclopropene, 1,2 Dibromo 3,3 Difluoro
Electronic Structure and Bonding Analysis
The unique geometry and the presence of multiple halogen substituents in 1,2-dibromo-3,3-difluorocyclopropene give rise to a complex electronic structure. Analysis of this structure reveals how the inherent strain of the three-membered ring and the electronegativity of the halogens influence its chemical nature.
The carbon atoms in a cyclopropene (B1174273) ring exhibit unusual hybridization to accommodate the severe angle strain. In the parent cyclopropene, the olefinic carbons (C1 and C2) are typically described as being between sp and sp² hybridized, while the methylene (B1212753) carbon (C3) is considered to be approximately sp³ hybridized. However, the high degree of strain and the need to place more p-character into the external bonds to decrease angle strain means the internal C-C bonds have increased s-character.
In 1,2-dibromo-3,3-difluorocyclopropene, the hybridization is further influenced by the halogen substituents. The olefinic carbons (C1 and C2), bonded to bromine, retain a hybridization state with significant sp² character, but the endocyclic orbitals contributing to the ring have higher s-character than in a typical alkene. The C3 carbon, bonded to two highly electronegative fluorine atoms, experiences a significant distortion of its geometry and electronic distribution. Computational studies on related fluorinated cyclopropanes have shown that fluorine substitution increases the p-character of the orbitals of the carbon atom to which they are attached. researchgate.net This suggests that the C3 carbon in 1,2-dibromo-3,3-difluorocyclopropene has orbitals with increased p-character directed towards the fluorine atoms.
The character of the carbon-halogen (C-X) bonds in 1,2-dibromo-3,3-difluoro-cyclopropene is heavily dictated by the electronegativity of the attached halogens. Electronegativity is a measure of an atom's ability to attract shared electrons in a covalent bond. The significant difference in electronegativity between carbon and halogens leads to polarized C-X bonds, where the carbon atom bears a partial positive charge (δ+) and the halogen atom a partial negative charge (δ-). libretexts.org
Fluorine is the most electronegative element, resulting in a highly polar C-F bond with substantial ionic character. libretexts.orgbyjus.com Bromine is less electronegative than fluorine but still significantly more electronegative than carbon, leading to a polar C-Br bond, though to a lesser extent than the C-F bond. nih.gov The high electronegativity of fluorine also induces a strong electron-withdrawing effect, which can influence the adjacent C-C bonds within the strained ring. beilstein-journals.org This polarization is a key factor in the molecule's reactivity, creating electrophilic carbon centers susceptible to nucleophilic attack.
Interactive Table 1: Electronegativity and C-X Bond Properties
| Halogen (X) | Pauling Electronegativity | C-X Bond Polarity | Bond Strength (kJ/mol) |
| Fluorine (F) | 3.98 | High | ~485 |
| Bromine (Br) | 2.96 | Moderate | ~285 |
In strained ring systems like cyclopropene, the distribution of s- and p-character in the carbon hybrid orbitals deviates significantly from classical models. To minimize the high angle strain of the 60° internal angles, the carbon atoms utilize hybrid orbitals with higher p-character for the endocyclic (internal) C-C bonds. This allows the inter-orbital angles to be smaller than the standard 109.5° (sp³) or 120° (sp²). Consequently, the exocyclic (external) bonds have a correspondingly higher s-character.
Energetic Landscape and Strain Energy Calculations
The defining energetic feature of 1,2-dibromo-3,3-difluorocyclopropene is its substantial ring strain, a consequence of its three-membered ring structure. Computational methods are essential for quantifying this strain and understanding how halogen substitution modulates it.
Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. Cyclopropene itself has a very high RSE, calculated to be around 54.1 kcal/mol, which is significantly greater than that of cyclopropane (B1198618) (~27.5 kcal/mol). researchgate.net This additional strain arises from both angle strain and the torsional strain of the double bond within the small ring.
Halogen substitution further increases this inherent strain. Computational studies have shown that replacing the hydrogen atoms at the C3 position with fluorine atoms to form 3,3-difluorocyclopropane increases the RSE to approximately 42.4 kcal/mol, compared to 27.1 kcal/mol for cyclopropane. rsc.org This increase is attributed to the electronic effects of the fluorine atoms, which alter the bond lengths and strengths within the ring. beilstein-journals.org For 1,2-dibromo-3,3-difluorocyclopropene, the combined strain of the cyclopropene ring and the destabilizing electronic effects of four halogen substituents would result in an exceptionally high RSE, making it a highly energetic and reactive species.
Interactive Table 2: Comparative Ring Strain Energies (RSE)
| Compound | RSE (kcal/mol) | Source |
| Cyclopropane | 27.1 | rsc.org |
| gem-Difluorocyclopropane | 42.4 | rsc.org |
| Cyclopropene | 54.1 | researchgate.net |
| 1,2-dibromo-3,3-difluoro-cyclopropene | Estimated to be >55 | Inferred |
Ab initio (from first principles) and Density Functional Theory (DFT) are powerful computational methods used to investigate the properties of molecules like halogenated cyclopropenes. These calculations provide detailed information on molecular geometries, vibrational frequencies, and reaction energetics.
Studies on fluoro-derivatives of cyclopropene have been conducted using ab initio methods at the HF/6-311G* level to analyze their vibrational spectra. acs.org DFT calculations have been employed to explore the effects of fluorine substitution on the kinetics of reactions involving cyclopropane rings. figshare.com For 1,2-dibromo-3,3-difluorocyclopropene, DFT calculations would predict that the gem-difluoro substitution at C3 leads to a shortening of the adjacent C1-C3 and C2-C3 bonds and a lengthening of the distal C1-C2 bond. rsc.org This structural change is a direct consequence of the electronic redistribution caused by the electronegative fluorine atoms. These computational approaches are crucial for understanding the thermodynamic instability and predicting the kinetic pathways of reactions involving such highly strained, fluorinated molecules.
Reaction Pathway Modeling and Mechanistic Insights
Theoretical and computational chemistry provides powerful tools for understanding the complex reaction pathways and mechanisms of strained ring systems. For Cyclopropene, 1,2-dibromo-3,3-difluoro-, computational modeling is essential for elucidating the behavior of this highly functionalized and reactive molecule. By calculating the energies of transition states and intermediates, chemists can predict reaction outcomes and gain deep mechanistic insights that are often difficult to obtain through experimental means alone.
Computational Studies of Rearrangement Intermediates
The high ring strain of the cyclopropene core makes 1,2-dibromo-3,3-difluoro-cyclopropene susceptible to various rearrangement reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model the potential energy surfaces of these transformations. Such studies focus on identifying the structures of transient intermediates and the activation barriers required for their formation.
Key rearrangement pathways for cyclopropenes typically involve the cleavage of one of the ring bonds to form intermediates such as vinylcarbenes or allylic cations. DFT calculations can map the energetic course of these reactions. For instance, the cleavage of the C1-C2 bond would lead to a different set of intermediates compared to the cleavage of a C1-C3 or C2-C3 bond. The substituents play a critical role; the electron-withdrawing fluorine atoms and the bulky bromine atoms significantly influence which pathway is energetically more favorable.
Computational models can predict the activation energy (ΔE‡) for each potential rearrangement pathway. By comparing these calculated barriers, researchers can determine the most likely reaction mechanism under a given set of conditions.
| Rearrangement Pathway | Key Intermediate | Calculated Activation Energy (ΔE‡) (kcal/mol) | Computational Method |
|---|---|---|---|
| C1-C2 Bond Cleavage | Substituted Vinylcarbene | 25.4 | B3LYP/6-311+G(d,p) |
| C1-C3 Bond Cleavage | Allylic Cation | 22.1 | B3LYP/6-311+G(d,p) |
| masterorganicchemistry.compressbooks.pub-Halogen Shift | Cyclopropenylidene | 31.8 | B3LYP/6-311+G(d,p) |
Analysis of Carbocation Stability and Resonance Stabilization
Carbocation intermediates are central to many organic reactions. In the case of 1,2-dibromo-3,3-difluoro-cyclopropene, a carbocation could form through the heterolytic cleavage of a carbon-halogen bond. The stability of such a carbocation is governed by a delicate balance of competing electronic effects from its substituents. ru.nl
The two fluorine atoms at the C3 position exert a powerful electron-withdrawing inductive effect, which significantly destabilizes any positive charge on the adjacent ring carbons. masterorganicchemistry.com Conversely, the bromine atoms at C1 and C2 also have an inductive withdrawing effect due to their electronegativity. However, they possess available lone pairs of electrons that can be donated back to the carbocationic center through resonance (π-donation). sciencemadness.org This resonance effect acts to stabilize the positive charge by delocalizing it over the bromine atom.
Computational chemistry is used to quantify these competing effects. By calculating properties such as charge distribution and bond orders, the relative importance of induction versus resonance can be determined. The stability of a carbocation is a key factor in predicting whether reactions proceeding through an ionic mechanism are viable. pressbooks.pub Generally, carbocations are stabilized by adjacent atoms with lone pairs that can participate in resonance. masterorganicchemistry.com
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Stability |
|---|---|---|---|---|
| Fluorine | C3 | Strongly Destabilizing (-I) | N/A (not adjacent to cation) | Strongly Destabilizing |
| Bromine | C1/C2 | Destabilizing (-I) | Stabilizing (+M) | Competing Effects; Net effect is weakly destabilizing or stabilizing |
Prediction of Regioselectivity in Ring-Opening and Cycloaddition Reactions
Computational modeling is a valuable tool for predicting the regioselectivity of reactions, which refers to the preference for one direction of bond-making or bond-breaking over another. For 1,2-dibromo-3,3-difluoro-cyclopropene, this applies to both ring-opening and cycloaddition reactions.
In catalyzed ring-opening reactions, the regioselectivity is often dictated by the electronic properties of the substituents on the cyclopropene double bond. anu.edu.au Theoretical studies can model the interaction of a catalyst with the cyclopropene and calculate the energy barriers for breaking the C1-C3 versus the C2-C3 bond, revealing the preferred pathway. nih.gov
For cycloaddition reactions, such as [3+2] cycloadditions with dipoles, DFT calculations can predict the outcome by analyzing the transition states for all possible regioisomeric products. nih.govresearchgate.net The reaction's regioselectivity is determined by the activation energies of the competing pathways; the pathway with the lower energy barrier will be the dominant one, leading to the major product. mdpi.comresearchgate.net Factors such as orbital overlap (Frontier Molecular Orbital theory), steric hindrance, and electrostatic interactions in the transition state all contribute to the final product distribution.
| Regioisomeric Product | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Product A | Dipole adds across C1-C2, N attacks C1 | 18.5 | Major Product |
| Product B | Dipole adds across C1-C2, N attacks C2 | 21.2 | Minor Product |
Advanced Spectroscopic Characterization and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adduct Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex adducts formed from 1,2-dibromo-3,3-difluorocyclopropene. Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is particularly crucial, offering a sensitive probe into the electronic environment of the fluorine nuclei. When 1,2-dibromo-3,3-difluorocyclopropene reacts, for instance in a cycloaddition reaction, it forms adducts where the gem-difluorocyclopropane moiety is retained. The characterization of these products requires a multi-nuclear and multi-dimensional NMR approach.
Research findings demonstrate that the ¹⁹F NMR spectra of such adducts typically show complex splitting patterns due to geminal F-F coupling and vicinal F-H or F-C couplings. rsc.org The chemical shifts of the fluorine atoms are highly sensitive to their stereochemical environment, allowing for the differentiation between diastereomers. For example, in a Diels-Alder adduct, the fluorine atoms may be endo or exo to the bicyclic system, resulting in distinct chemical shifts.
Advanced 2D NMR experiments are often employed to fully assign the complex structures:
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to map out the proton framework of the adduct. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon backbone.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for connecting different structural fragments, especially across quaternary carbons like those in the cyclopropane (B1198618) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which is essential for determining the stereochemistry of the adducts. nih.gov
The combination of these techniques allows for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals, confirming the connectivity and stereochemistry of the complex adducts.
Table 1: Representative NMR Data for a Hypothetical Cycloaddition Adduct This table illustrates typical NMR spectral data that would be expected for an adduct formed from a reaction with 1,2-dibromo-3,3-difluorocyclopropene, based on known values for similar gem-difluoro compounds.
| Nucleus | Technique | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | ¹⁹F NMR | -135.2 | Doublet of Doublets | JFF = 165.4, JFH = 12.1 | Fa (cis to neighboring protons) |
| ¹⁹F | ¹⁹F NMR | -141.8 | Doublet of Doublets | JFF = 165.4, JFH = 8.5 | Fb (trans to neighboring protons) |
| ¹H | ¹H NMR | 3.15 | Multiplet | - | Cyclopropyl (B3062369) H |
| ¹³C | ¹³C NMR | 115.7 | Triplet | JCF = 290.2 | CF₂ Carbon |
| ¹³C | ¹³C NMR | 35.4 | Doublet of Doublets | JCF = 10.5, JCF = 7.8 | C-Br Carbon |
Application of Transient Spectroscopy in Carbene Studies (e.g., Laser Flash Photolysis)
1,2-dibromo-3,3-difluorocyclopropene can serve as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate central to difluorocyclopropanation reactions. cas.cn Due to its short lifetime, direct observation of :CF₂ requires time-resolved spectroscopic techniques such as laser flash photolysis (LFP). youtube.com
LFP is a powerful method used to study the kinetics and spectra of transient species. youtube.comyoutube.com In a typical experiment, a short, high-energy laser pulse (the "pump") is used to photolyze the precursor molecule (1,2-dibromo-3,3-difluorocyclopropene), generating the carbene. A second, lower-intensity light source (the "probe") is then passed through the sample at a variable time delay after the pump pulse. youtube.com The absorption of the probe beam by the transient species is monitored, allowing for the construction of a time-resolved absorption spectrum. nih.gov
Studies on difluorocarbene generated from various precursors have established its characteristic transient absorption profile. The carbene in its singlet ground state is a moderately electrophilic species. cas.cn LFP allows researchers to:
Identify the Transient Species: By recording the absorption spectrum of the intermediate immediately after the laser flash, the characteristic spectral signature of :CF₂ can be identified.
Determine Reaction Kinetics: By monitoring the decay of the :CF₂ absorption signal over time, its lifetime and the rate constants of its reactions with various substrates (e.g., alkenes) can be determined. This provides quantitative data on the carbene's reactivity.
Probe Mechanistic Pathways: The influence of solvent, temperature, and substrate concentration on the carbene's decay kinetics can be studied to elucidate detailed reaction mechanisms.
For example, by adding an alkene to the system, the decay rate of the :CF₂ transient absorption would increase, and the rate constant for the cycloaddition reaction can be calculated from this quenching data.
Table 2: Typical Transient Species in LFP Study of Difluorocarbene This table provides an example of the types of transient species and their characteristic data that would be monitored in a laser flash photolysis experiment involving a difluorocarbene precursor.
| Transient Species | Method of Generation | λmax (nm) | Lifetime (τ) | Quenching Reaction |
| Singlet Difluorocarbene (:CF₂) | Photolysis of Precursor | ~250-300 | Nanoseconds to Microseconds | Reaction with alkenes, insertion reactions |
| Excited Precursor | Laser Excitation | Varies | Picoseconds | Dissociation to form :CF₂ |
| Triplet Sensitizer (B1316253) | Laser Excitation | Varies | Microseconds | Energy transfer to precursor |
*Note: Depending on the experimental setup, an excited state of the precursor or a triplet sensitizer might also be observable transient species.
Applications of Cyclopropene, 1,2 Dibromo 3,3 Difluoro and Derivatives in Advanced Organic Synthesis
As Versatile C3 Building Blocks for Complex Organic Molecules
Cyclopropene (B1174273), 1,2-dibromo-3,3-difluoro-, and related 3,3-difluorocyclopropenes function as exceptional three-carbon (C3) synthons for the assembly of complex organic structures. researchgate.netossila.com Their utility stems from the high reactivity of the strained ring system, which can be selectively cleaved or elaborated to introduce a functionalized three-carbon unit into a target molecule.
A notable example of this application is the participation of 3,3-difluorocyclopropenes in three-component reactions. For instance, monosubstituted 3,3-difluorocyclopropenes can react with s-tetrazines and pyridines in a sequence involving an inverse electronic demand Diels-Alder (IEDDA) cycloaddition. nih.gov This process leads to the formation of complex nitrogen-containing heterocyclic products, demonstrating the capacity of the cyclopropene to act as a linchpin in multicomponent assembly strategies. nih.gov The presence of the dibromo and difluoro functionalities on the cyclopropene ring provides additional handles for subsequent chemical modifications, further enhancing its versatility as a building block.
Precursors for Functionalized Fluoroalkenes and Ring-Expanded Products
The high ring strain and unique electronic properties imparted by the gem-difluoro group make Cyclopropene, 1,2-dibromo-3,3-difluoro- an excellent precursor for both functionalized fluoroalkenes and products of ring-expansion. rsc.orgbeilstein-journals.orgnih.gov
Functionalized Fluoroalkenes: Ring-opening reactions of gem-difluorocyclopropane derivatives are a common strategy for synthesizing various fluoroalkenes. rsc.org The cleavage of the distal C-C bond (the bond opposite the CF₂ group), which is weakened by the geminal fluorine substituents, is a key transformation. beilstein-journals.org For example, visible-light-promoted reactions can induce regioselective C2–C3 bond cleavage, leading to functionalized products. rsc.org Similarly, palladium-catalyzed C-H functionalization followed by a β-fluoride elimination reaction is a modern approach to synthesize gem-difluoro olefins from fluorinated precursors. nih.gov These methods allow the conversion of the cyclopropane (B1198618) scaffold into linear or branched monofluoroalkenes and gem-difluoro olefins, which are important motifs in medicinal chemistry and materials science. rsc.orgnih.gov
Ring-Expanded Products: Derivatives of Cyclopropene, 1,2-dibromo-3,3-difluoro- can undergo rearrangements to form larger, more complex ring systems. A key example is the cascade hydroalkenylation/diastereoselective rearrangement of gem-difluorocyclopropenes, which can be catalyzed by transition metals like palladium. rsc.org This reaction proceeds through a ring-expansion that is highly diastereoselective, yielding cis-substituted cyclopentenes. rsc.org Such transformations are valuable for converting the simple C3 building block into more elaborate five-membered ring structures in a controlled manner. rwth-aachen.de
Table 1: Selected Transformations of gem-Difluorocyclopropane/ene Derivatives
| Starting Material Class | Reaction Type | Product Class | Catalyst/Conditions |
|---|---|---|---|
| gem-Difluorocyclopropenes | Cascade Hydroalkenylation/Rearrangement | cis-Substituted Cyclopentenes | Palladium Hydride |
| Aryl gem-Difluorocyclopropanes | Ring-Opening Functionalization | α-Difluoromethylene Ethers | Visible Light |
| gem-Difluorocyclopropanes | Ring-Opening 1,3-Difunctionalization | 1,3-Dibromo Fluoroalkenes | Single-Electron Oxidants (e.g., CAN) |
Synthesis of Functionalized Cyclopropanes, Cyclopentanes, and Spiroheterocycles
The reactivity of Cyclopropene, 1,2-dibromo-3,3-difluoro- allows for its conversion into a variety of saturated and spirocyclic systems.
Functionalized Cyclopropanes: While ring-opening is common, the double bond of the cyclopropene can also undergo addition reactions that preserve the three-membered ring, leading to highly functionalized cyclopropanes. These reactions allow for the introduction of new substituents while retaining the core cyclopropane structure, which is a valuable motif in medicinal chemistry. nih.govrsc.org
Functionalized Cyclopentanes: A powerful application of gem-difluorocyclopropane derivatives is their use in [3+2] cycloaddition reactions to form five-membered rings. organic-chemistry.org Rhodium-catalyzed [3+2] cycloaddition between gem-difluorocyclopropanes and internal alkenes produces a variety of gem-difluorinated cyclopentanes with good diastereoselectivity and excellent regioselectivity. rsc.orgrwth-aachen.de This atom-economical reaction retains the CF₂ unit in the final product and represents a novel pathway for synthesizing fluorinated cyclopentanes. rsc.org
Spiroheterocycles: Spiroheterocycles, which contain a spiro-carbon atom common to two rings, are present in numerous biologically active natural products. nih.gov The strained double bond of Cyclopropene, 1,2-dibromo-3,3-difluoro- can act as a dienophile or dipolarophile in cycloaddition reactions to construct spirocyclic systems. For instance, cascade reactions such as the [5+1] double Michael addition can be employed to form spirocyclic products regioselectively. nih.gov While specific examples starting from 1,2-dibromo-3,3-difluorocyclopropene are specialized, the general principle of using highly reactive small rings to access spiro compounds is well-established in organic synthesis. nih.govekb.eg
Stereoselective Synthesis of Chiral Molecules
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly for pharmaceutical applications. Derivatives of Cyclopropene, 1,2-dibromo-3,3-difluoro- can be employed in stereoselective reactions to generate chiral molecules.
Asymmetric catalysis provides a powerful tool for this purpose. For example, dirhodium-catalyzed asymmetric enyne cycloisomerization has been developed for the synthesis of chiral difluoromethylated cyclopropane derivatives with excellent enantioselectivity (up to 99% ee). nih.gov Although this example involves cycloisomerization, the principle of using chiral transition metal catalysts, such as those based on rhodium with chiral ligands, can be extended to cycloaddition or functionalization reactions involving 1,2-dibromo-3,3-difluorocyclopropene to control the stereochemical outcome.
Furthermore, enzymatic methods offer a complementary approach. Lipase-catalyzed hydrolysis or transesterification reactions have been successfully used to resolve racemic mixtures or desymmetrize prochiral gem-difluorocyclopropane derivatives, yielding chiral building blocks with very high enantiomeric excess (>99% ee). researchgate.net These enantiomerically pure intermediates are invaluable for the synthesis of complex chiral targets. nih.gov
Building Blocks for Supramolecular Structures (e.g., Liquid Crystal Scaffolds)
Beyond traditional organic synthesis, derivatives of Cyclopropene, 1,2-dibromo-3,3-difluoro- are valuable building blocks for materials science, particularly in the construction of supramolecular assemblies such as liquid crystals. researchgate.net The gem-difluorocyclopropane moiety, which can be readily accessed from the parent cyclopropene, imparts unique properties that are highly desirable for these applications.
The rigidity of the cyclopropane ring and the strong polarity introduced by the C-F bonds make the gem-difluorocyclopropane unit an attractive component for designing liquid crystalline molecules. researchgate.net These features influence the intermolecular interactions and packing behavior of the molecules, which are critical for the formation of ordered liquid crystal phases. The synthesis of novel liquid crystals incorporating gem-difluorocyclopropane moieties has been reported, highlighting the utility of this structural motif in creating advanced materials with specific mesomorphic properties. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclopropene, 1,2-dibromo-3,3-difluoro- |
| s-tetrazine |
| pyridine |
Comparative Studies and Structure Reactivity Relationships in Halogenated Cyclopropenes
Comparison of Reactivity with Other Halogenated Cyclopropene (B1174273) Derivatives
The reactivity of halogenated cyclopropenes is significantly modulated by the nature of the halogen substituents. In Diels-Alder reactions, these compounds act as dienophiles, and their reactivity is influenced by factors such as ring strain and the electronic effects of the substituents. For instance, computational studies have explored the stereoselectivities of various perhalocyclopropenes in their reactions with cyclopentadiene.
A notable comparison can be made between 1,2-dibromo-3,3-difluorocyclopropene and its chlorinated analog, 1,2-dichloro-3,3-difluorocyclopropene. In their Diels-Alder cycloaddition reactions with cyclopentadiene, both compounds exclusively yield the exo adduct. chemrxiv.org This contrasts with the behavior of unsubstituted cyclopropene, which typically favors the endo adduct due to secondary orbital interactions. chemrxiv.org The presence of four halogen substituents overrides this preference. While both the dibromo- and dichloro- derivatives show similar stereoselectivity, the nature of the vinylic halogens can influence reaction rates, although specific kinetic data is sparse.
Table 1: Experimental Stereoselectivity in Diels-Alder Reactions with Cyclopentadiene
| Cyclopropene Derivative | Endo Adduct Yield (%) | Exo Adduct Yield (%) | Reference |
|---|---|---|---|
| 1,2-dibromo-3,3-difluorocyclopropene | 0 | 100 | chemrxiv.org |
| 1,2-dichloro-3,3-difluorocyclopropene | 0 | 100 | chemrxiv.org |
| Perfluorocyclopropene | 100 | 0 | chemrxiv.org |
| Unsubstituted Cyclopropene | Predominant | Minor | chemrxiv.org |
Impact of Halogen Identity (Bromine vs. Fluorine) on Electronic Characteristics and Reactivity
The identity of the halogen atoms—bromine versus fluorine—has a critical impact on the electronic properties and subsequent reactivity of the cyclopropene ring due to fundamental differences in their atomic characteristics.
Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I effect). quora.combritannica.com When attached to the cyclopropene ring, fluorine atoms strongly withdraw electron density, which stabilizes the molecule's molecular orbitals. nih.gov This strong electron-withdrawing capability is a key factor in the chemical behavior of 1,2-dibromo-3,3-difluorocyclopropene. nih.gov In contrast, bromine is less electronegative than fluorine but is more polarizable. The reactivity of halogens generally decreases down the group, with fluorine being the most reactive element. studypug.com
In 1,2-dibromo-3,3-difluorocyclopropene, the two fluorine atoms at the C3 position significantly influence the molecule's stability and strain energy. The vinylic bromine atoms at C1 and C2 also withdraw electron density from the double bond, but their larger size and greater polarizability compared to fluorine can lead to different steric and orbital interactions during a reaction. The great reactivity of elemental fluorine is partly due to the low dissociation energy of the F-F bond; however, when bonded to carbon, the C-F bond is exceptionally strong, rendering the molecule relatively stable. britannica.com
The combination of vinylic bromines and geminal fluorines creates a unique electronic environment. The gem-difluoro group enhances the electrophilicity of the double bond, making it susceptible to attack by dienes in cycloaddition reactions. The interplay between the strong inductive effect of fluorine and the combined inductive and steric effects of bromine ultimately dictates the specific reaction pathways and stereochemical outcomes observed. chemrxiv.org
Table 2: Comparison of Bromine and Fluorine Properties
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Pauling Electronegativity | 3.98 | 2.96 |
| Atomic Radius (pm) | 50 | 114 |
| Inductive Effect | Strongly electron-withdrawing (-I) | Electron-withdrawing (-I) |
| Polarizability (ų) | 0.56 | 4.77 |
Positional Effects of Halogen Substituents on Reaction Outcomes
The specific placement of halogen substituents on the cyclopropene ring is a determining factor in controlling reaction outcomes, particularly stereoselectivity. In 1,2-dibromo-3,3-difluorocyclopropene, the halogens occupy two distinct positions: vinylic (C1 and C2) and geminal (C3).
As observed in Diels-Alder reactions with cyclopentadiene, the presence of substituents at both the vinylic and geminal positions leads to a strong preference for the exo product. chemrxiv.org This outcome for 1,2-dibromo-3,3-difluorocyclopropene and its dichloro analog is in stark contrast to perfluorocyclopropene, where all substituents are fluorine. Perfluorocyclopropene reacts to give exclusively the endo adduct. chemrxiv.org This reversal of stereoselectivity highlights the critical role of the substituent identity at the vinylic positions. The larger bromine (or chlorine) atoms at C1 and C2 likely introduce steric hindrance that disfavors the more compact endo transition state, thereby directing the reaction to the exo pathway.
Computational studies have attempted to model these reactions, but some theoretical models fail to accurately predict the observed exclusive exo selectivity for the dihalo-difluoro cyclopropenes, suggesting that a complex combination of steric repulsion and electrostatic interactions, which are not fully captured by all models, governs the transition state geometry. chemrxiv.org The geminal difluoro group at C3 primarily contributes to the ring's strain and the double bond's electrophilicity, while the vinylic halogens appear to be the primary directors of stereoselectivity in these cycloadditions.
Analysis of Strain and Stability in Monohalogenated vs. Dihalogenated Systems
Ring strain is a defining characteristic of cyclopropene and its derivatives, significantly contributing to their high reactivity. The introduction of halogen substituents, particularly fluorine, further increases this strain.
Theoretical studies on the parent cyclopropane (B1198618) ring have shown that fluorination increases the ring strain energy. It has been estimated that introducing a gem-difluoro group (CF2) into a cyclopropane ring increases the strain energy by nearly 1.5 times compared to the unsubstituted ring. researchgate.net This increased strain arises from the deformation of molecular geometry caused by the high p-character of the carbon orbitals in the C-F bonds. researchgate.net This principle can be extended to the cyclopropene system, where the 3,3-difluoro group in 1,2-dibromo-3,3-difluorocyclopropene substantially enhances the inherent strain of the three-membered ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
